![molecular formula C18H19FN2OS2 B6491565 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326853-15-9](/img/structure/B6491565.png)

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

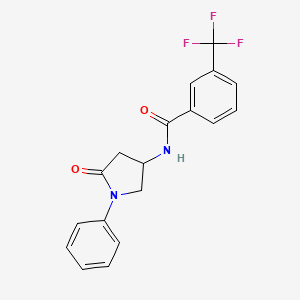

The compound “2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a heterocyclic compound . The molecule contains a thieno[3,2-d]pyrimidin-4-one core, which is substituted at the 2-position with a [(4-fluorophenyl)methyl]sulfanyl group and at the 3-position with a pentyl group.

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a thieno[3,2-d]pyrimidin-4-one ring system, with a pentyl group attached to the 3-position and a [(4-fluorophenyl)methyl]sulfanyl group attached to the 2-position .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the thieno[3,2-d]pyrimidin-4-one core could potentially undergo further substitution reactions at the 2-position or the 3-position .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its precise molecular structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, while the pentyl group could potentially increase its hydrophobicity .Orientations Futures

Mécanisme D'action

Target of Action

Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which it belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Mode of Action

It’s known that thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . The interaction of these compounds with their targets likely results in the inhibition of essential mycobacterial processes, leading to the death of the bacteria.

Biochemical Pathways

Given its antimycobacterial activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of mycobacteria .

Result of Action

The result of the compound’s action is the inhibition of mycobacterial growth, as evidenced by its antimycobacterial activity . This suggests that the compound could potentially be effective in the treatment of diseases caused by these bacteria, such as tuberculosis.

Analyse Biochimique

Biochemical Properties

2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The interaction with these bacterial enzymes suggests that the compound may inhibit essential biochemical pathways in these pathogens, leading to their death. Additionally, the compound has demonstrated antiproliferative activity against various cancer cell lines, indicating its potential as an antitumor agent .

Cellular Effects

The effects of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis and inhibits cell migration, thereby reducing tumor growth and spread . In bacterial cells, it disrupts essential metabolic processes, leading to cell death .

Molecular Mechanism

At the molecular level, 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through binding interactions with specific biomolecules. It inhibits key enzymes involved in bacterial and cancer cell metabolism, leading to the disruption of vital biochemical pathways . The compound’s ability to bind to these enzymes and inhibit their activity is crucial for its antimicrobial and antitumor properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies indicate that the compound maintains its efficacy in inhibiting bacterial and cancer cell growth over extended periods

Dosage Effects in Animal Models

The effects of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial and cancer cell growth without significant toxicity . At higher doses, some toxic effects have been observed, indicating the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors essential for bacterial and cancer cell metabolism . The compound’s impact on metabolic flux and metabolite levels is significant, leading to the disruption of vital biochemical processes in these cells.

Transport and Distribution

Within cells and tissues, 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its optimal activity.

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2OS2/c1-2-3-4-10-21-17(22)16-15(9-11-23-16)20-18(21)24-12-13-5-7-14(19)8-6-13/h5-9,11H,2-4,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWCRHUQAUHDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile](/img/structure/B6491483.png)

![1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491501.png)

![3-(2-fluorophenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491507.png)

![3-(3-fluorophenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6491513.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6491515.png)

![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)

![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide](/img/structure/B6491538.png)

![2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491545.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide](/img/structure/B6491552.png)

![2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491578.png)

![2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491585.png)